molecular formula C13H14N6O4 B2832290 (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1257547-93-5

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2832290
CAS No.: 1257547-93-5
M. Wt: 318.293
InChI Key: IWYVHFDHXRGPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that features a combination of pyrimidine, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.

    Nitration and Amination: The pyrimidine core is then nitrated using a nitrating agent such as nitric acid, followed by reduction to introduce the amino group.

    Piperazine Coupling: The amino-nitropyrimidine is then coupled with piperazine under reflux conditions in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Furan Attachment: Finally, the furan moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-containing electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrimidine ring.

    Substitution: Various substituted piperazine and furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(benzofuran-2-yl)methanone
  • (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

Compared to similar compounds, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan ring, which can impart different electronic and steric properties

Properties

IUPAC Name

[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYVHFDHXRGPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.